molecular formula C8H7Br2FO B2992826 1,3-Dibromo-2-ethoxy-5-fluorobenzene CAS No. 1447671-86-4

1,3-Dibromo-2-ethoxy-5-fluorobenzene

Cat. No.: B2992826
CAS No.: 1447671-86-4
M. Wt: 297.949
InChI Key: ZAIWTYHDTBNIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-2-ethoxy-5-fluorobenzene: is an organic compound with the molecular formula C8H7Br2FO and a molecular weight of 297.95 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-ethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and ethoxylation of benzene derivatives. The typical synthetic route involves:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using reagents like hydrogen fluoride (HF) or fluorine gas (F2).

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by ethoxylation under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Dihydro derivatives and other reduced aromatic compounds.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

1,3-Dibromo-2-ethoxy-5-fluorobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-ethoxy-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The bromine and fluorine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in various substitution and coupling reactions. The ethoxy group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-2-ethoxy-5-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an ethoxy group, providing a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,3-dibromo-2-ethoxy-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIWTYHDTBNIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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